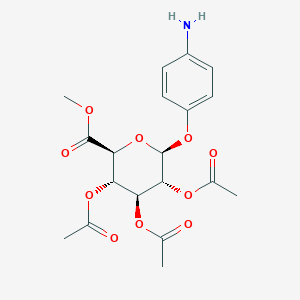

4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester typically involves the acetylation of 4-aminophenyl b-D-glucuronide. The process includes the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the glucuronide are protected using acetyl groups to prevent unwanted reactions.

Formation of Methyl Ester: The carboxyl group of the glucuronide is esterified using methanol in the presence of an acid catalyst.

Introduction of Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Analyse Chemischer Reaktionen

Types of Reactions

4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines.

Major Products

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Drug Development

4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester is utilized in the synthesis of prodrugs. Prodrugs are pharmacologically inactive compounds that are converted into active drugs within the body. The acetyl groups in this compound facilitate its absorption and metabolic conversion, enhancing bioavailability.

2. Enzyme Substrates

This compound serves as a substrate for various enzymes, particularly glucuronosyltransferases. These enzymes play a critical role in drug metabolism by conjugating drugs with glucuronic acid, thus increasing their solubility and facilitating excretion. Studies have shown that derivatives of this compound can be used to investigate enzyme kinetics and mechanisms of action in drug metabolism .

3. Anticancer Research

Research indicates that compounds similar to 4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester may exhibit anticancer properties. For instance, glucuronide derivatives have been studied for their ability to modulate the efficacy of chemotherapeutic agents by altering their pharmacokinetics and pharmacodynamics . In vitro studies have demonstrated that such compounds can enhance the cytotoxic effects of certain anticancer drugs on cancer cell lines.

Case Study 1: Enzymatic Activity Assessment

In a study assessing the inhibition of calf intestinal alkaline phosphatase (CIAP), researchers synthesized various acyl derivatives based on the structure of 4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester. The study found that certain derivatives exhibited significant inhibitory effects on CIAP activity, suggesting potential applications in regulating enzyme activity within therapeutic contexts .

Case Study 2: Prodrug Formulation

A formulation study investigated the use of 4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester as a prodrug for enhancing the delivery of hydrophilic drugs. The results indicated that the compound improved the solubility and absorption rates of co-administered drugs in animal models, highlighting its potential in improving therapeutic outcomes for poorly soluble medications .

Wirkmechanismus

The mechanism of action of 4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.

Modulating Signal Transduction: Affecting cellular signaling pathways that regulate inflammation and cell proliferation.

Interacting with DNA/RNA: Potentially altering gene expression and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Aminophenyl b-D-glucuronide: Lacks the acetyl and methyl ester groups, making it less lipophilic.

2,3,4-Tri-O-acetyl-b-D-glucuronide methyl ester: Lacks the amino group, reducing its reactivity in certain biological contexts.

Uniqueness

4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both acetyl and amino groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and development.

Biologische Aktivität

4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester (CAS No. 25218-22-8) is a complex organic compound notable for its role in biochemical research and drug metabolism studies. This compound features a glucuronide structure that is modified by acetylation and contains an aminophenyl group, contributing to its unique chemical properties. Understanding its biological activity is crucial for its application in clinical diagnostics and therapeutic research.

- Molecular Formula : C19H23NO10

- Molecular Weight : 425.39 g/mol

- Structure : The compound consists of a glucuronide backbone with three acetyl groups and an amino-substituted phenyl ring.

Biological Activity

The biological activity of 4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester primarily stems from its role in glucuronidation , a detoxification process where glucuronic acid is conjugated to various substrates, enhancing their solubility and facilitating excretion. While the compound itself may not exhibit direct biological activity, it serves as a substrate for enzymes involved in drug metabolism.

- Glucuronidation : This process modifies drugs and xenobiotics, making them more water-soluble and easier to eliminate from the body.

- Protein Binding : The compound can covalently bind to proteins that have undergone glucuronidation, which is essential for identifying proteins tagged for excretion or modified through this pathway.

Applications in Research

4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester is utilized in various research contexts:

- Biochemical Studies : It serves as a substrate in enzyme assays to study glucuronidation pathways.

- Clinical Diagnostics : The compound can act as a biomarker for assessing liver function and drug clearance rates.

- Proteomics : Its ability to form conjugates aids in identifying protein modifications relevant to pharmacokinetics.

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally related to 4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Acetamidophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide | Similar aminophenol structure with an acetamido group | Enhanced solubility due to acetamido modification |

| 4-Hydroxyphenyl 2,3,4-tri-O-acetyl-β-D-glucuronide | Hydroxyl group instead of amino group | Potentially different biological activities |

| Phenolic glucuronides | General class of compounds with phenolic structures | Varying degrees of substitution affecting activity |

Case Studies

Recent studies highlight the significance of glucuronidated compounds in pharmacology:

- A study demonstrated that glucuronidation significantly enhances the bioavailability and solubility of flavonoids, which are known for their antioxidant properties .

- Another investigation revealed that specific glucuronidated metabolites could target bioactive molecules effectively to their sites of action, underscoring the importance of metabolic pathways involving compounds like 4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester .

Eigenschaften

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-aminophenoxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO10/c1-9(21)26-14-15(27-10(2)22)17(28-11(3)23)19(30-16(14)18(24)25-4)29-13-7-5-12(20)6-8-13/h5-8,14-17,19H,20H2,1-4H3/t14-,15-,16-,17+,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHOHCWHGMRAMB-YTGMWSOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)N)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)N)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.